molecular formula C12H19NO B13296484 2-Methyl-1-{[(2-methylphenyl)methyl]amino}propan-2-ol

2-Methyl-1-{[(2-methylphenyl)methyl]amino}propan-2-ol

Cat. No.: B13296484
M. Wt: 193.28 g/mol
InChI Key: DAMKPFFXLMHTRN-UHFFFAOYSA-N
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Description

2-Methyl-1-{[(2-methylphenyl)methyl]amino}propan-2-ol is a secondary alcohol and tertiary amine derivative featuring a propan-2-ol backbone substituted with a methyl group at position 2 and a benzylamino group at position 1. The benzyl group is further substituted with a methyl group at the ortho position of the phenyl ring.

Properties

Molecular Formula

C12H19NO

Molecular Weight

193.28 g/mol

IUPAC Name

2-methyl-1-[(2-methylphenyl)methylamino]propan-2-ol

InChI

InChI=1S/C12H19NO/c1-10-6-4-5-7-11(10)8-13-9-12(2,3)14/h4-7,13-14H,8-9H2,1-3H3

InChI Key

DAMKPFFXLMHTRN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CNCC(C)(C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-{[(2-methylphenyl)methyl]amino}propan-2-ol typically involves the reaction of 2-methylphenylmethylamine with acetone in the presence of a reducing agent. The reaction conditions often include a solvent such as ethanol and a catalyst like palladium on carbon. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and crystallization are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-{[(2-methylphenyl)methyl]amino}propan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methyl-1-{[(2-methylphenyl)methyl]amino}propan-2-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-1-{[(2-methylphenyl)methyl]amino}propan-2-ol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction and metabolic processes .

Comparison with Similar Compounds

Structural Analogues with Aromatic Substitutions

Compounds with aromatic substituents on the amino group exhibit variations in receptor binding and lipophilicity:

Compound Name Substituent Key Differences Activity/Properties References
1-{[(2,6-Dichlorophenyl)methyl]amino}propan-2-ol (WLD) 2,6-Dichlorophenylmethyl Increased halogenation enhances binding to hydrophobic pockets; higher molecular weight (MW: 234.1 g/mol) Likely improved target affinity but potential toxicity concerns
2-Methyl-1-[(oxan-4-yl)amino]propan-2-ol (WND) Oxan-4-yl (tetrahydropyran) Ether ring improves solubility; reduced aromaticity decreases logP Enhanced metabolic stability
1-[(2-Methoxyphenyl)amino]-3-(naphthalen-1-yloxy)propan-2-ol Methoxyphenylamino + naphthyloxy Larger aromatic system increases lipophilicity (logP ~3.5); may affect CNS penetration Adrenolytic activity reported in analogues

Key Insight : The 2-methylphenyl group in the main compound balances lipophilicity and steric bulk, avoiding extreme logP values while maintaining receptor engagement.

Aliphatic and Cyclic Amine Derivatives

Compounds with aliphatic or cyclic amines highlight the role of amine substitution in pharmacokinetics:

Compound Name Substituent Key Differences Activity/Properties References
2-Methyl-1-(methylamino)propan-2-ol Methylamino Simplified structure (MW: 103.17 g/mol); lower steric hindrance Rapid metabolism due to lack of aromatic groups
1-{4-[(Methylamino)methyl]piperidin-1-yl}propan-2-ol Piperidinylmethylamino Cyclic amine increases basicity (pKa ~9.5); enhances solubility in acidic environments Potential for improved blood-brain barrier penetration
1-Amino-3-(2-methylphenyl)propan-2-ol hydrochloride 2-Methylphenyl at position 3 Positional isomerism alters hydrogen bonding; hydrochloride salt improves aqueous solubility Bioavailability data pending

Key Insight : Cyclic amines (e.g., piperidinyl) enhance solubility and metabolic stability, while aliphatic amines favor rapid clearance.

Physicochemical Properties

A comparison of key physicochemical parameters:

Compound Name Molecular Weight (g/mol) logP (Predicted) Solubility (mg/mL) pKa (Amine)
2-Methyl-1-{[(2-methylphenyl)methyl]amino}propan-2-ol 207.3 2.1 0.5 (water) 9.2
WLD 234.1 3.5 0.2 (water) 8.8
WND 173.3 0.9 5.6 (water) 9.5
2-Methyl-1-(methylamino)propan-2-ol 103.17 -0.3 >10 (water) 10.1

Key Insight : The main compound’s logP (2.1) positions it in the optimal range for oral bioavailability, balancing solubility and membrane permeability.

Pharmacological and Pharmacokinetic Data

Compound Name Adrenolytic Activity (IC50) Half-life (in vivo) Metabolic Pathway
This compound Not reported ~4.2 hours Hepatic oxidation
1-(1H-Indol-4-yloxy)-3-{[2-(2-methoxyphenoxy)ethyl]amino}propan-2-ol 12 nM (α1-adrenoceptor) ~6.8 hours CYP3A4-mediated
WLD Not tested ~8.1 hours Glucuronidation

Key Insight : Bulky substituents (e.g., indolyl or dichlorophenyl) extend half-life but may reduce target specificity.

Biological Activity

2-Methyl-1-{[(2-methylphenyl)methyl]amino}propan-2-ol, also known as a derivative of 2-amino-2-methyl-1-propanol, is a compound with significant biological activity. Its unique structural features contribute to its reactivity and potential therapeutic applications. This article explores its biological properties, mechanisms of action, and relevant research findings.

The compound's chemical structure can be represented as follows:

C11H17N\text{C}_{11}\text{H}_{17}\text{N}

This configuration includes an amino group and an alcohol group, which are crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Receptor Binding : The compound may function as a ligand, binding to specific receptors and modulating their activity.
  • Enzyme Interaction : It can act as an inhibitor or activator of enzymes involved in metabolic pathways, influencing physiological processes.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant antimicrobial properties. For instance:

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
16dStaphylococcus aureus< 10 µg/mL
16eMRSA> 32.5 µg/mL

These compounds were effective against both Gram-positive and Gram-negative bacteria, indicating broad-spectrum antimicrobial potential .

Anticancer Activity

The anticancer properties of this compound have also been investigated. In vitro studies showed:

Cell LineIC50 (µg/mL)
HeLa< 10
SKOV-37.87 - 70.53
MCF-711.20 - 93.46

These results suggest that certain derivatives can effectively inhibit cancer cell proliferation at low concentrations .

Antioxidant Activity

Additionally, the compound has demonstrated antioxidant capabilities, which are essential for neutralizing free radicals and preventing oxidative stress in cells. The antioxidant activity was assessed using various assays, revealing significant protective effects against oxidative damage .

Case Studies

  • Antimicrobial Efficacy :
    A study evaluated the effectiveness of several synthesized derivatives against clinical strains of Staphylococcus aureus and Enterococcus sp. The most active compounds showed high inhibition rates on biofilm formation, a critical factor in bacterial resistance .
  • Anticancer Screening :
    Another investigation focused on the anticancer potential of these compounds on different cancer cell lines. The study highlighted that modifications in the chemical structure significantly impacted the IC50 values, suggesting a structure-activity relationship that could be exploited for drug development .

Q & A

Q. What are the optimal synthetic routes for 2-Methyl-1-{[(2-methylphenyl)methyl]amino}propan-2-ol, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or reductive amination. A common approach involves reacting 2-methyl-2-propanol derivatives with (2-methylphenyl)methylamine under controlled conditions. For example, using a Grignard reagent (e.g., methylmagnesium bromide) to generate intermediates, followed by hydrolysis and purification via column chromatography . Key parameters include maintaining anhydrous conditions, temperature (60–80°C), and solvent choice (e.g., ethanol or THF). Monitoring reaction progress with TLC or HPLC ensures optimal yield (typically 60–75%).

Q. How can the structural integrity and purity of this compound be verified?

  • Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
  • NMR (¹H and ¹³C): Confirm the presence of the (2-methylphenyl)methylamino group (δ ~2.3–2.5 ppm for methyl protons) and hydroxyl group (δ ~1.5 ppm) .
  • HPLC/GC-MS : Assess purity (>95%) and detect impurities from side reactions (e.g., incomplete substitution).
  • X-ray crystallography : Resolve stereochemistry if chiral centers are present .

Q. What are the key stability considerations for this compound under laboratory storage?

  • Methodological Answer : The compound is hygroscopic and prone to oxidation. Store in airtight containers under inert gas (N₂ or Ar) at −20°C. Avoid exposure to light, as the aromatic moiety may undergo photodegradation. Regular stability testing via NMR or mass spectrometry is recommended to detect decomposition products .

Advanced Research Questions

Q. How can enantiomeric separation be achieved for chiral derivatives of this compound, and what analytical tools validate success?

  • Methodological Answer : Chiral chromatography (e.g., Chiralpak® columns) or enzymatic resolution (using lipases or esterases) can separate enantiomers. For validation:
  • Circular Dichroism (CD) : Confirm optical activity.
  • Single-crystal X-ray diffraction : Assign absolute configuration .
  • Chiral HPLC : Compare retention times with standards. Note that enantiomers may exhibit divergent biological activities (e.g., receptor binding affinity) .

Q. What computational strategies predict the compound’s interactions with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer :
  • Molecular docking (AutoDock/Vina) : Model interactions using crystal structures of target proteins (e.g., GPCRs or kinases). Focus on hydrogen bonding with the hydroxyl group and π-π stacking with the aromatic ring .
  • MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100-ns trajectories.
  • QSAR models : Corrogate substituent effects on bioactivity using descriptors like logP and polar surface area .

Q. How should researchers address contradictions in reported biological activity data (e.g., varying IC₅₀ values across studies)?

  • Methodological Answer :
  • Standardize assay conditions : Control variables like pH, temperature, and solvent (DMSO concentration ≤1%).
  • Validate target specificity : Use knockout cell lines or competitive binding assays to rule off-target effects.
  • Meta-analysis : Compare datasets with tools like PRISMA, focusing on studies using identical enantiomers or salt forms .

Q. What in vivo models are appropriate for studying this compound’s pharmacokinetics and toxicity?

  • Methodological Answer :
  • Rodent models : Assess oral bioavailability and blood-brain barrier penetration via LC-MS/MS plasma profiling.
  • Metabolite identification : Use hepatic microsomes or hepatocyte incubations to detect phase I/II metabolites.
  • Toxicogenomics : Screen for organ-specific toxicity markers (e.g., ALT/AST for liver) and genotoxicity (Ames test) .

Methodological Considerations Table

AspectKey TechniquesReferences
Synthesis Grignard reactions, reductive amination, column chromatography
Characterization NMR, HPLC, X-ray crystallography
Enantiomer Separation Chiral HPLC, enzymatic resolution, CD spectroscopy
Computational Modeling Molecular docking, MD simulations, QSAR
Biological Assays Standardized IC₅₀ assays, metabolomics, toxicogenomics

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